molecular formula C6H13Cl2NO3S B1221401 Taumustine CAS No. 98277-87-3

Taumustine

Cat. No.: B1221401
CAS No.: 98277-87-3
M. Wt: 250.14 g/mol
InChI Key: HJKWURIJRYSWSR-UHFFFAOYSA-N
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Description

Taumustine, also known as 2-[bis-(2-chloroethyl)-amino]ethanesulfonic acid, is a compound with notable antitumor activity. It is often referred to as “taurine mustard” due to its structural similarity to taurine. This compound is primarily used in the treatment of various malignancies, including lymphocytic leukemias and melanomas .

Scientific Research Applications

Taumustine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study alkylation reactions and DNA cross-linking mechanisms.

    Biology: this compound is used to investigate the effects of DNA alkylation on cellular processes and to study the mechanisms of drug resistance in cancer cells.

    Medicine: It is used in preclinical and clinical studies to evaluate its efficacy as an antitumor agent.

    Industry: this compound is used in the development of new chemotherapeutic agents and in the study of drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taumustine involves the reaction of taurine with bis(2-chloroethyl)amine. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Taurine} + \text{Bis(2-chloroethyl)amine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Taumustine undergoes several types of chemical reactions, including:

    Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form 2-chloroethanol and taurine.

Common Reagents and Conditions:

    Alkylation: This reaction typically occurs under physiological conditions (pH 7.4, 37°C) and involves nucleophilic attack by DNA bases.

    Hydrolysis: This reaction occurs in the presence of water and is accelerated by acidic or basic conditions.

Major Products Formed:

    Alkylation: The major products are cross-linked DNA strands.

    Hydrolysis: The major products are 2-chloroethanol and taurine.

Mechanism of Action

Taumustine exerts its effects primarily through the alkylation of DNA and RNA. The compound forms cross-links between DNA strands, which inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. This compound also binds to and modifies glutathione reductase, which further contributes to its cytotoxic effects .

Comparison with Similar Compounds

    Carmustine: Like taumustine, carmustine is an alkylating agent used in the treatment of various malignancies.

    Lomustine: Another alkylating agent, lomustine, is used in the treatment of brain tumors and Hodgkin’s lymphoma. It has a similar mechanism of action to this compound but differs in its chemical structure and pharmacokinetics.

Uniqueness of this compound: this compound is unique due to its structural similarity to taurine, which may contribute to its distinct pharmacological properties. Additionally, this compound has shown efficacy in a broader range of malignancies compared to some of its counterparts .

Properties

IUPAC Name

2-[bis(2-chloroethyl)amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2NO3S/c7-1-3-9(4-2-8)5-6-13(10,11)12/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKWURIJRYSWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243541
Record name Taumustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98277-87-3
Record name Taumustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098277873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taumustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-chloroethyl)aminoethanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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